

Downstream Signaling Cascade After flg22 Recognition: An In-depth Technical Guide

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Introduction

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is the first line of inducible defense in plants, known as PAMP-triggered immunity (PTI). One of the best-characterized PAMP-PRR interactions is the perception of bacterial flagellin, or a conserved 22-amino acid peptide thereof (flg22), by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[1][2] This recognition event initiates a rapid and complex downstream signaling cascade, leading to broad-spectrum disease resistance. This technical guide provides a detailed overview of the core signaling events following flg22 perception, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the signaling pathways.

I. The flg22 Recognition and Initial Receptor Complex Activation

The signaling cascade is initiated at the plasma membrane. In the resting state, FLS2 is thought to exist in a pre-formed complex with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[3] Upon binding of flg22 to the extracellular LRR domain of FLS2, a rapid heterodimerization occurs with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), within seconds.[4] This ligand-induced association is a critical step for the activation of the receptor complex.[4]



Activation involves a series of trans-phosphorylation events between the cytoplasmic kinase domains of FLS2 and BAK1.[2] Subsequently, the activated FLS2-BAK1 complex phosphorylates BIK1.[3][5] Phosphorylated BIK1 is then released from the receptor complex to phosphorylate downstream targets, thereby propagating the signal.[3]

Quantitative Data: Early Receptor Complex Dynamics

Event	Timing	Key Proteins Involved	Notes
FLS2-BAK1 Heterodimerization	Within seconds of flg22 perception	FLS2, BAK1, flg22	Ligand-dependent and essential for signaling.
FLS2 and BAK1 Phosphorylation	Within 15 seconds of flg22 stimulation	FLS2, BAK1	Trans-phosphorylation between the two kinases.
BIK1 Phosphorylation	Within 1 minute of flg22 treatment	FLS2, BAK1, BIK1	Dependent on FLS2 and BAK1 kinase activity.
BIK1 Dissociation	Following phosphorylation	BIK1, FLS2-BAK1 complex	Releases BIK1 to activate downstream targets.

II. Downstream Signaling Branches

The activation of the FLS2-BAK1-BIK1 complex triggers several rapid downstream signaling events, which can be broadly categorized into ion fluxes, production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming.

A. Ion Fluxes: The Calcium Signal

One of the earliest detectable responses to flg22 is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[6] This cytosolic Ca²⁺ elevation acts as a crucial second messenger, decoding the initial signal and relaying it to further downstream components. The increase in cytosolic Ca²⁺ concentration is required for the full activation of the ROS burst and contributes to the activation of calcium-dependent protein kinases (CDPKs).



B. The Oxidative Burst: Reactive Oxygen Species (ROS) Production

Flg22 perception leads to a rapid and transient production of apoplastic ROS, primarily hydrogen peroxide (H₂O₂), in a phenomenon known as the oxidative burst. This is a key component of PTI, contributing to cell wall strengthening, acting as a direct antimicrobial agent, and functioning as a signaling molecule. The primary enzyme responsible for this ROS production is the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).

BIK1, upon its release from the FLS2-BAK1 complex, directly phosphorylates RBOHD, which is a crucial step for its activation.[7] Additionally, Ca²⁺ signaling plays a role in potentiating RBOHD activity through CDPKs.

Ouantitative Data: ROS Burst Dynamics

Parameter	Value	Time to Peak	Duration	Key Regulator
ROS Production	Varies by tissue and conditions	10-15 minutes post-elicitation	Returns to near- basal levels within 40-60 minutes	RBOHD

C. Mitogen-Activated Protein Kinase (MAPK) Cascade

Flg22 recognition activates a MAPK signaling cascade, which is a conserved signaling module in eukaryotes for transducing extracellular signals into intracellular responses. In Arabidopsis, the canonical flg22-activated MAPK cascade consists of MEKK1 (a MAPKKK), MKK4/MKK5 (MAPKKs), and MPK3/MPK6 (MAPKs). The activation of this cascade is essential for the subsequent transcriptional reprogramming that underpins many of the induced defense responses.

D. Transcriptional Reprogramming

The culmination of the early signaling events is a massive and rapid reprogramming of the plant transcriptome. Within 30 to 60 minutes of flg22 treatment, hundreds of genes, termed "Flagellin Rapidly Elicited" (FLARE) genes, are differentially expressed.[1] These genes largely



encode for other signaling components, such as transcription factors (e.g., WRKYs), protein kinases, and phosphatases, as well as proteins involved in defense, such as pathogenesis-related (PR) proteins and enzymes for antimicrobial compound biosynthesis.[1] This transcriptional response is largely dependent on the aforementioned MAPK cascade.

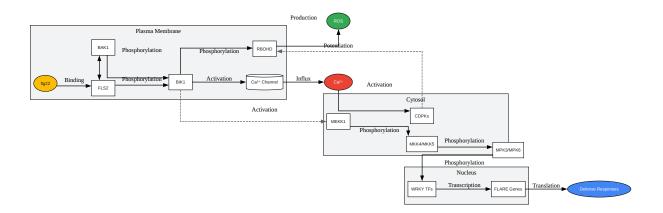
Quantitative Data: Selected FLARE Gene Expression

Gene	Function	Fold Change (30 min post-flg22)	Fold Change (60 min post-flg22)
WRKY29	Transcription Factor	~5-fold	~10-fold
FRK1	Receptor-like Kinase	~20-fold	~40-fold
At2g17740	Cysteine-rich RLK	~15-fold	~30-fold
At1g51890	NAC Domain Protein	~8-fold	~15-fold

Note: Fold changes are approximate and can vary based on experimental conditions.

III. Signaling Pathway Visualization





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Caption: Downstream signaling cascade after flg22 recognition.

IV. Experimental Protocols

A. Co-Immunoprecipitation of FLS2-BAK1 Complex

This protocol is designed to verify the flg22-induced interaction between FLS2 and BAK1 in plant tissues.

Materials:



- Arabidopsis seedlings (wild-type and relevant mutants)
- flg22 peptide (1 μM working solution)
- Co-IP buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1x protease inhibitor cocktail)
- · Anti-FLS2 and anti-BAK1 antibodies
- Protein A/G magnetic beads
- Wash buffer (Co-IP buffer with 0.1% Nonidet P-40)
- Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

- Treat Arabidopsis seedlings with 1 μM flg22 or a mock solution for 10 minutes.
- Freeze the tissue in liquid nitrogen and grind to a fine powder.
- Resuspend the powder in Co-IP buffer and incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and pre-clear by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Remove the beads and incubate the supernatant with an anti-FLS2 antibody overnight at 4°C on a rotator.
- Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads 3-5 times with wash buffer.
- Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.



 Analyze the eluate by SDS-PAGE and Western blotting using anti-FLS2 and anti-BAK1 antibodies.

B. In Vitro Kinase Assay for BIK1 and RBOHD

This assay determines if BIK1 can directly phosphorylate RBOHD.

Materials:

- Purified recombinant BIK1 and RBOHD (e.g., GST or His-tagged)
- Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [y-32P]ATP
- SDS-PAGE sample buffer

Protocol:

- Set up the kinase reaction by combining purified BIK1 (kinase) and RBOHD (substrate) in kinase buffer in a microcentrifuge tube.
- Initiate the reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or X-ray film to detect radiolabeled (phosphorylated) RBOHD.

C. Measurement of flg22-Induced ROS Burst using a Luminol-Based Assay

This protocol quantifies the production of ROS in leaf discs upon flg22 elicitation.[8]

Materials:



- Arabidopsis leaf discs
- Luminol solution (e.g., 100 μM)
- Horseradish peroxidase (HRP) solution (e.g., 20 μg/mL)
- flg22 peptide (100 nM working solution)
- 96-well white plate
- Luminometer

Protocol:

- Excise leaf discs from 4-5 week old Arabidopsis plants and float them on water overnight in the dark to reduce wounding-induced ROS.
- Replace the water with a solution containing luminol and HRP.
- Place the 96-well plate in a luminometer and measure the background luminescence for 5-10 minutes.
- Add flg22 or a mock solution to the wells.
- Immediately start measuring luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.
- The data is typically presented as relative light units (RLU) over time.

D. Measurement of Cytosolic Ca²⁺ Concentration Changes using Aequorin Luminescence

This protocol utilizes transgenic plants expressing the Ca^{2+} -sensitive photoprotein aequorin to measure changes in cytosolic Ca^{2+} concentration.

Materials:

Transgenic Arabidopsis seedlings expressing cytosolic aequorin



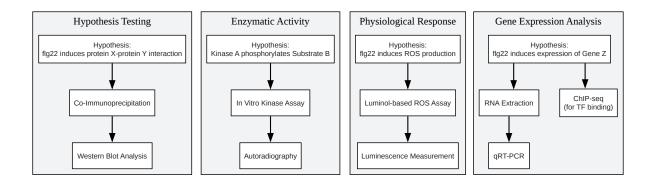
- Coelenterazine (aequorin substrate)
- flg22 peptide (100 nM working solution)
- Luminometer

Protocol:

- Incubate aequorin-expressing seedlings in a solution containing coelenterazine for several hours to overnight in the dark to reconstitute the active aequorin.
- Gently wash the seedlings to remove excess coelenterazine.
- Place individual seedlings in the wells of a 96-well plate with water.
- Place the plate in a luminometer and measure the basal luminescence.
- Inject flg22 or a mock solution into the wells.
- Immediately start recording luminescence at high frequency (e.g., every second) to capture the rapid Ca²⁺ transient.
- At the end of the experiment, discharge the remaining aequorin with a solution of CaCl₂ and ethanol to measure the total luminescence for calibration.
- The luminescence data can be converted to Ca²⁺ concentration using established algorithms.[9]

V. Logical and Experimental Workflow Visualization





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Caption: General experimental workflow for studying flg22 signaling.

Conclusion

The downstream signaling cascade initiated by flg22 recognition is a cornerstone of plant innate immunity. Understanding the intricate molecular events, from the initial receptor complex formation to the massive reprogramming of the transcriptome, is crucial for developing novel strategies to enhance crop resilience. This guide provides a comprehensive overview of the core signaling components and their interactions, supported by quantitative data and detailed experimental protocols. The visualization of these pathways and workflows serves as a valuable resource for researchers, scientists, and drug development professionals in the field of plant biology and pathology. Further research into the crosstalk between these signaling branches and the identification of novel components will continue to refine our understanding of this fundamental defense mechanism.

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